2-アミノ-1,3-チアゾール-5-カルボンアミド

概要

説明

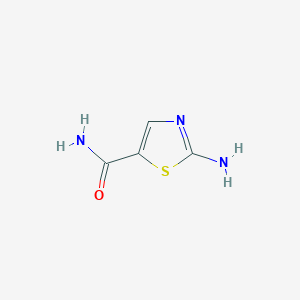

2-Amino-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

科学的研究の応用

2-Amino-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

作用機序

Target of Action

2-Amino-1,3-thiazole-5-carboxamide has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound has shown inhibitory activity against Bcr-Abl and HDAC1 . It also exhibited comparable potency against c-Met relative to foretinib .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, it has been found to have a complete inhibitory effect on phosphodiesterase type 5 (PDE5) at 10 μM without causing hypotension . It also inhibits COX-1 and COX-2 activities .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to prevent the proliferation of MCF-7 and HepG2 cell lines . It also interacts with topoisomerase II, resulting in DNA double-strand cracks .

Pharmacokinetics

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it has been found to significantly prevent the proliferation of certain cancer cell lines . It also causes DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Action Environment

The action, efficacy, and stability of 2-Amino-1,3-thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . .

生化学分析

Biochemical Properties

2-Amino-1,3-thiazole-5-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against Bcr-Abl and HDAC1 . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of 2-Amino-1,3-thiazole-5-carboxamide on cells are diverse. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1,3-thiazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of Bcr-Abl and HDAC1, which are key enzymes involved in cell proliferation and survival .

Metabolic Pathways

Given its structure and known interactions with enzymes such as Bcr-Abl and HDAC1, it is likely that it interacts with enzymes or cofactors in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carboxamide typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. This method yields the desired compound in excellent yield . Another efficient method involves the direct coupling of 2-chloro-6-methylphenyl with thiazole-5-carboxamide .

Industrial Production Methods: Industrial production methods for 2-Amino-1,3-thiazole-5-carboxamide are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2-Amino-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .

類似化合物との比較

2-Aminothiazole: A basic scaffold with similar biological activities.

Thiazole-5-carboxamide: Shares the thiazole ring structure but lacks the amino group at the C-2 position.

2-Amino-4-methylthiazole: Another derivative with a methyl group at the C-4 position.

Uniqueness: 2-Amino-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .

生物活性

2-Amino-1,3-thiazole-5-carboxamide (also known as ATC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of ATC, including its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

ATC exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. Its mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival. Notably, ATC has shown complete inhibitory effects on phosphodiesterase type 5 (PDE5) at concentrations as low as 10 μM without inducing hypotension.

Biochemical Pathways

The compound interacts with various enzymes and proteins. It has demonstrated inhibitory activity against Bcr-Abl and histone deacetylase 1 (HDAC1), both of which are implicated in cancer progression. The inhibition of these targets leads to altered gene expression and cellular processes that prevent cancer cell proliferation .

Anticancer Activity

ATC has been evaluated for its cytotoxic effects against multiple cancer cell lines. For instance, it significantly inhibits the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives of 2-amino-thiazole compounds were synthesized and tested for their anticancer activities, revealing promising results against K562 (leukemia) and DU145 (prostate cancer) cell lines .

Antimicrobial Properties

Beyond its anticancer effects, ATC also exhibits antimicrobial activity. Research indicates that compounds based on the thiazole structure possess significant antimicrobial properties against various pathogens. This broad-spectrum activity enhances its potential as a therapeutic agent in infectious diseases .

Case Studies

- Anticancer Efficacy : A study illustrated that ATC derivatives showed high cytotoxicity against several cancer cell lines. The most potent derivatives were identified through structure-activity relationship (SAR) studies, which highlighted modifications that enhance biological activity .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that ATC induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Data Tables

| Biological Activity | Cancer Cell Lines | IC50 Values |

|---|---|---|

| Antiproliferative | MCF-7 | 12 μM |

| Antiproliferative | HepG2 | 15 μM |

| Antiproliferative | K562 | 10 μM |

| Antimicrobial | Various pathogens | Varies |

特性

IUPAC Name |

2-amino-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXGKSIKPATTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585391 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52499-04-4 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。